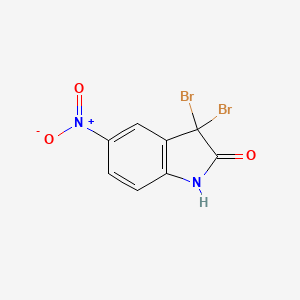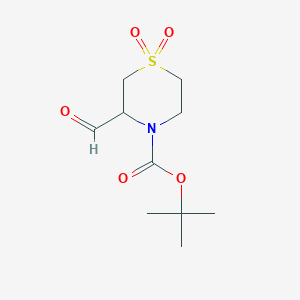
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound with a unique structure that includes a thiomorpholine ring, a carboxylic acid group, and a formyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiomorpholine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets.
類似化合物との比較
Similar Compounds
- 4-Thiomorpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H17NO5S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
tert-butyl 3-formyl-1,1-dioxo-1,4-thiazinane-4-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)7-8(11)6-12/h6,8H,4-5,7H2,1-3H3 |
InChIキー |
HJKVKGMGKOAHNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12330284.png)

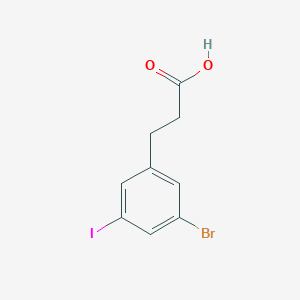

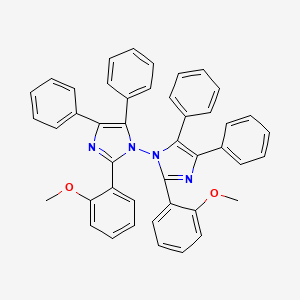
![Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B12330318.png)
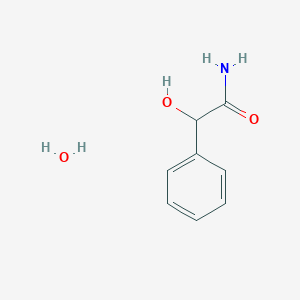
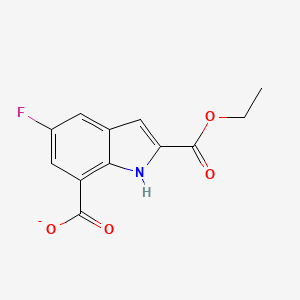
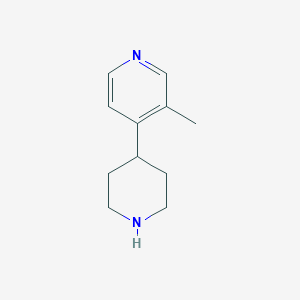
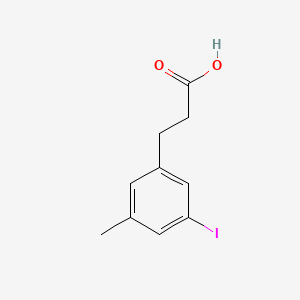
![2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12330367.png)
![5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride](/img/structure/B12330370.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)
